molecular formula C14H13N3O6 B14863986 3-(4-Methoxy-6-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

3-(4-Methoxy-6-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Cat. No.: B14863986
M. Wt: 319.27 g/mol
InChI Key: XRVYZTIODJZAEZ-UHFFFAOYSA-N
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Description

3-(4-Methoxy-6-nitro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is a complex organic compound known for its significant role as an intermediate in the synthesis of various pharmaceuticals. This compound is characterized by its unique structure, which includes a piperidine-2,6-dione core linked to a methoxy-nitro substituted isoindoline moiety. It is often used in the preparation of lenalidomide, a drug used to treat multiple myeloma and other conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxy-6-nitro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-6-nitro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis to yield different intermediates.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used.

    Hydrolysis: Acidic or basic conditions are employed, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various substituted isoindoline derivatives and piperidine-2,6-dione intermediates, which are valuable in pharmaceutical synthesis .

Scientific Research Applications

3-(4-Methoxy-6-nitro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: It serves as an intermediate in the production of lenalidomide, a drug used to treat multiple myeloma and other cancers.

    Industry: The compound is utilized in the development of new pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 3-(4-methoxy-6-nitro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. In the case of lenalidomide, the compound acts as a ligand for the ubiquitin E3 ligase cereblon, leading to the degradation of Ikaros transcription factors IKZF1 and IKZF3. This results in the modulation of immune responses and inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Lenalidomide: A direct analog used in cancer treatment.

    Thalidomide: Another analog with similar structural features but different pharmacological effects.

    Pomalidomide: A related compound with enhanced efficacy in certain cancers.

Uniqueness

3-(4-Methoxy-6-nitro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of lenalidomide highlights its importance in medicinal chemistry .

Properties

Molecular Formula

C14H13N3O6

Molecular Weight

319.27 g/mol

IUPAC Name

3-(7-methoxy-5-nitro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C14H13N3O6/c1-23-11-5-7(17(21)22)4-8-9(11)6-16(14(8)20)10-2-3-12(18)15-13(10)19/h4-5,10H,2-3,6H2,1H3,(H,15,18,19)

InChI Key

XRVYZTIODJZAEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1CN(C2=O)C3CCC(=O)NC3=O)[N+](=O)[O-]

Origin of Product

United States

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